![molecular formula C17H15N5O2S B11545971 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex heterocyclic compound
Vorbereitungsmethoden
The synthesis of 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves several steps. One common method includes the reaction of semi/thio carbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature. The reaction is catalyzed by glacial acetic acid to produce Schiff’s bases, which are intermediates. These intermediates are then treated with triethylamine and chloroacetylchloride under vigorous stirring to yield the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where heteroatoms are present.
Common Reagents and Conditions: Typical reagents include sodium acetate, aldehydes, triethylamine, and chloroacetylchloride. Conditions often involve room temperature reactions with vigorous stirring.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division processes, possibly by binding to DNA or related enzymes. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar heterocyclic compounds, 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one stands out due to its unique structure and the presence of multiple heteroatoms. Similar compounds include:
- 1,3,4-oxadiazole derivatives
- Thiadiazole derivatives
- Azetidin-2-one derivatives
These compounds share some structural similarities but differ in their specific arrangements and the types of heteroatoms present, which can lead to different chemical behaviors and applications .
Eigenschaften
Molekularformel |
C17H15N5O2S |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C17H15N5O2S/c1-17(2)8-11-12(9-24-17)25-15-13(11)14(23)21(10-6-4-3-5-7-10)16-18-19-20-22(15)16/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
FWOJTMVPQKKRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=NN34)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.